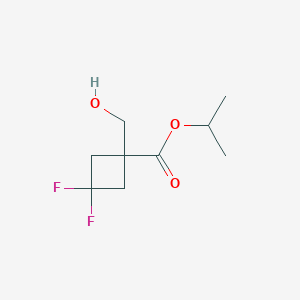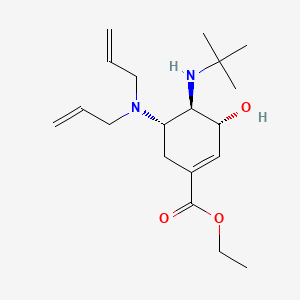
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid is a boron-containing organic compound. This compound is of interest due to its unique structure, which includes a boron atom within a heterocyclic ring. The presence of boron in organic compounds can impart unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid typically involves the reaction of appropriate boronic acids or boronate esters with amino alcohols under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the boron-containing ring structure. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities. The scalability of the synthesis process is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing derivatives with different functional groups.
Scientific Research Applications
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules. Its unique structure makes it valuable for studying boron chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the role of boron in biological systems. Boron-containing compounds have been shown to have various biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound’s potential medicinal applications include its use as a precursor for boron-containing drugs. Boron has been explored for its therapeutic potential in cancer treatment and other diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism by which 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity. The boron atom within the compound can form reversible covalent bonds with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid include other boron-containing organic molecules, such as boronic acids, boronate esters, and boron-containing heterocycles.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which includes a boron atom within a six-membered ring. This unique structure can impart distinct chemical properties, making it valuable for specific applications in research and industry. The presence of both amino and hydroxy groups also allows for a wide range of chemical modifications, further enhancing its versatility.
Properties
Molecular Formula |
C6H12BNO4 |
|---|---|
Molecular Weight |
172.98 g/mol |
IUPAC Name |
2-[(3R)-3-amino-2-hydroxyoxaborinan-6-yl]acetic acid |
InChI |
InChI=1S/C6H12BNO4/c8-5-2-1-4(3-6(9)10)12-7(5)11/h4-5,11H,1-3,8H2,(H,9,10)/t4?,5-/m0/s1 |
InChI Key |
FYWWLCNXLNICKV-AKGZTFGVSA-N |
Isomeric SMILES |
B1([C@H](CCC(O1)CC(=O)O)N)O |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
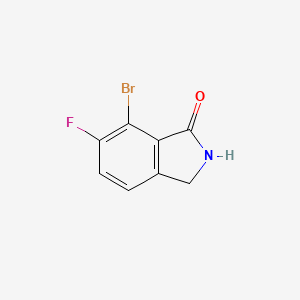
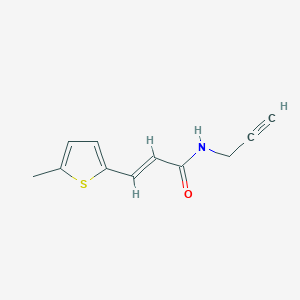

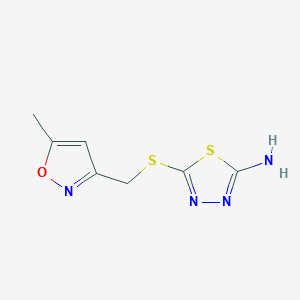

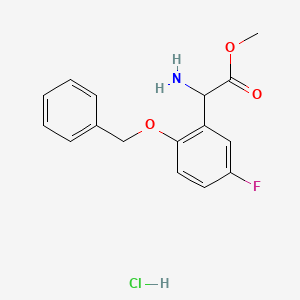
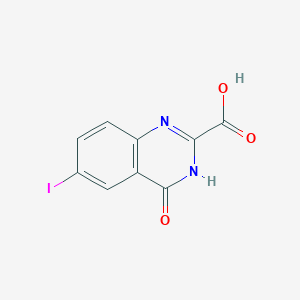
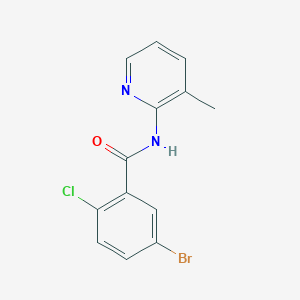

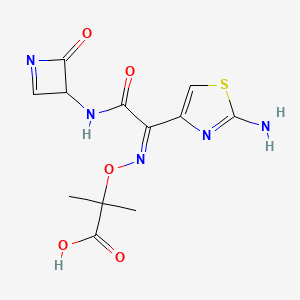
![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
